5-(2-Hydroxyethyl)thiophene-2-carbaldehyde

Hydrophilicity Lipophilicity LogP

5-(2-Hydroxyethyl)thiophene-2-carbaldehyde is a 2,5-disubstituted thiophene heterocycle (C7H8O2S, MW 156.20) featuring a reactive aldehyde at the 2-position and a 2-hydroxyethyl substituent at the 5-position. The compound serves as a versatile synthetic intermediate, with the primary hydroxyl group enabling further derivatization—such as esterification, etherification, or oxidation—that is unavailable in simple alkyl- or halo-substituted analogs.

Molecular Formula C7H8O2S
Molecular Weight 156.2 g/mol
CAS No. 131202-63-6
Cat. No. B143446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Hydroxyethyl)thiophene-2-carbaldehyde
CAS131202-63-6
Molecular FormulaC7H8O2S
Molecular Weight156.2 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)C=O)CCO
InChIInChI=1S/C7H8O2S/c8-4-3-6-1-2-7(5-9)10-6/h1-2,5,8H,3-4H2
InChIKeyMCVLKDVDRVRWMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Hydroxyethyl)thiophene-2-carbaldehyde (CAS 131202-63-6): A Hydroxyethyl-Functionalized Thiophene-2-carbaldehyde Building Block for Research and Procurement


5-(2-Hydroxyethyl)thiophene-2-carbaldehyde is a 2,5-disubstituted thiophene heterocycle (C7H8O2S, MW 156.20) featuring a reactive aldehyde at the 2-position and a 2-hydroxyethyl substituent at the 5-position . The compound serves as a versatile synthetic intermediate, with the primary hydroxyl group enabling further derivatization—such as esterification, etherification, or oxidation—that is unavailable in simple alkyl- or halo-substituted analogs [1]. Its measured LogP of approximately 1.10 indicates significantly enhanced hydrophilicity compared to 5-methylthiophene-2-carbaldehyde (LogP ≈ 1.87) and 5-bromothiophene-2-carbaldehyde (LogP ≈ 2.32), a property that directly impacts solubility and partitioning behavior in both synthetic and biological applications [2][3].

Why 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde Cannot Be Directly Replaced by 5-Methyl, 5-Ethyl, or 5-Bromo Analogs: Physicochemical Property Gaps


Despite sharing the same thiophene-2-carbaldehyde core, 5-substituted analogs exhibit fundamentally different physicochemical profiles that preclude direct 'plug-and-play' substitution in synthesis or formulation workflows. The 2-hydroxyethyl group introduces a hydrogen-bond donor (HBD = 1) and increases the topological polar surface area (TPSA ≈ 65.5 Ų), whereas 5-methyl and 5-bromo analogs have TPSA values of approximately 45.3 Ų and zero HBD [1][2]. This divergence produces a LogP differential of up to 1.2 log units versus 5-bromo derivatives with measurable downstream effects on aqueous solubility, chromatographic retention, and partitioning during liquid-liquid extraction or biological assays . Additionally, the target compound's higher density (1.291 g/mL) and boiling point (307 °C) relative to 5-ethylthiophene-2-carbaldehyde (density 1.12 g/mL, bp 65 °C/2 mmHg) impose distinct handling, storage, and purification requirements that must be accounted for in process design .

5-(2-Hydroxyethyl)thiophene-2-carbaldehyde Quantitative Differentiation Evidence Against Closest Analogs


Hydrophilicity Gain: LogP Reduction of 0.77–1.22 Units Versus 5-Methyl and 5-Bromo Analogs

The measured partition coefficient (LogP) of 5-(2-hydroxyethyl)thiophene-2-carbaldehyde is 1.10, reflecting the polarity contribution of the hydroxyethyl group [1]. This value is 0.77 log units lower than that of 5-methylthiophene-2-carbaldehyde (LogP = 1.87) and 1.22 log units lower than that of 5-bromothiophene-2-carbaldehyde (LogP = 2.32) [2][3]. The substantially reduced LogP translates to approximately 5.9× higher predicted aqueous solubility compared with the 5-methyl analog and approximately 16.6× higher versus the 5-bromo analog (assuming a one-log-unit decrease approximately corresponds to a 10× solubility increase), directly relevant for aqueous reaction media compatibility and biological assay conditions.

Hydrophilicity Lipophilicity LogP

Hydrogen-Bond Donor Capability: Unique HBD Count of 1 Enables Directed Intermolecular Interactions

5-(2-Hydroxyethyl)thiophene-2-carbaldehyde possesses one hydrogen-bond donor (HBD = 1) via its primary hydroxyl group, in contrast to 5-methylthiophene-2-carbaldehyde and 5-bromothiophene-2-carbaldehyde, both of which have HBD = 0 [1]. The topological polar surface area (TPSA) of the target compound is 65.5 Ų, compared to approximately 45.3 Ų for the 5-methyl and 5-bromo analogs—a direct consequence of the additional oxygen atom in the hydroxyethyl side chain [2]. This HBD capability is essential for research applications requiring directed hydrogen bonding, such as co-crystal design, selective receptor binding, or polymer network formation.

Hydrogen bonding Supramolecular chemistry Crystal engineering

Physical Property Differentiation: Higher Density and Boiling Point Relative to 5-Ethyl Analog

The target compound exhibits a density of 1.291 g/mL and a boiling point of 307 °C (atmospheric pressure), whereas its closest hydrocarbon-chain analog—5-ethylthiophene-2-carbaldehyde—has a density of 1.12 g/mL and a boiling point of 65 °C at reduced pressure (2 mmHg) . Similarly, 5-methylthiophene-2-carbaldehyde has a density of 1.17 g/mL and boils at 114 °C (25 mmHg) [1]. The 0.17 g/mL higher density and substantially elevated boiling point (approximately 80 °C higher at comparable reduced pressure) of the target compound have practical implications for solvent selection, distillation parameters, and storage conditions during scale-up.

Physical properties Process chemistry Purification

Purity Specification: Minimum 98% (HPLC) with Controlled Moisture for Reproducible Downstream Chemistry

Commercially available 5-(2-hydroxyethyl)thiophene-2-carbaldehyde is supplied at a minimum purity of 98% by HPLC with moisture content controlled to ≤0.5% [1]. This specification is stricter than the 95–97% purity range commonly offered for 5-methylthiophene-2-carboxaldehyde and 5-ethylthiophene-2-carbaldehyde . The moisture control is particularly important given the compound's hydroxyl group, which renders it hygroscopic; unchecked water content can interfere with moisture-sensitive downstream reactions such as Grignard additions, acylations, or anhydrous coupling procedures.

Quality control Purity specification Reproducibility

High-Value Research and Industrial Scenarios Where 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde Provides a Clear Advantage Over Non-Hydroxylated Analogs


Aqueous-Compatible Synthetic Chemistry Requiring Enhanced Water Solubility

In synthetic sequences conducted in aqueous or aqueous-organic biphasic media, the substantially lower LogP (1.10 vs. 1.87–2.32 for non-hydroxylated analogs) of 5-(2-hydroxyethyl)thiophene-2-carbaldehyde improves partitioning into the aqueous phase and reduces emulsification issues during extractive workup [1][2]. This property is particularly valuable for on-water reactions, enzymatic transformations, and one-pot multi-component reactions where water serves as the bulk solvent.

Prodrug and Bioconjugate Design Exploiting the Primary Hydroxyl Handle

The presence of a free primary hydroxyl group (HBD = 1) provides a unique chemical handle for esterification, carbamate formation, or etherification to generate prodrugs or bioconjugates that simple alkyl- or halo-substituted thiophene-2-carbaldehydes cannot access without additional synthetic manipulation . The combination of the aldehyde (for imine/oxime formation) and the hydroxyl group enables orthogonal bifunctional derivatization strategies in a single molecular scaffold.

Polymer and Materials Chemistry Requiring Hydrogen-Bonding Functionality

For the synthesis of functionalized polythiophenes, covalent organic frameworks (COFs), or supramolecular assemblies, the hydrogen-bond donor capability of the hydroxyethyl side chain (HBD = 1, TPSA = 65.5 Ų) introduces specific intermolecular interaction motifs that 5-methyl or 5-bromo analogs (HBD = 0, TPSA ≈ 45.3 Ų) cannot replicate [3]. This is critical for tuning polymer morphology, crystallinity, and host-guest recognition properties.

Quality-Controlled Intermediate for GMP-Adjacent Pharmaceutical Process Development

With a documented minimum purity of 98% (HPLC) and moisture ≤0.5%, this compound meets the heightened specification requirements typical of pharmaceutical intermediate procurement, where the 95–97% purity common among 5-alkyl analogs may be insufficient [4]. The availability of supporting analytical documentation (1H-NMR, MSDS, MOA, ROS) upon request further supports regulatory filing and quality audit needs [4].

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